![molecular formula C22H17ClN2O3 B4896296 N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B4896296.png)
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide
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Overview
Description
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
The synthesis of N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide typically involves the use of 2-aminophenol as a precursor . The synthetic route includes the following steps:
Chemical Reactions Analysis
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide undergoes various chemical reactions, including:
Scientific Research Applications
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential antibacterial, antifungal, and anticancer activities. It has shown promising results in inhibiting the growth of various microbial strains and cancer cell lines.
Biological Studies: Researchers have explored the compound’s effects on different biological pathways and its potential as a therapeutic agent for various diseases.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in critical biological processes . For example, it may inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways and the inhibition of cell growth .
Comparison with Similar Compounds
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide can be compared with other benzoxazole derivatives, such as:
2,5-Dichloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzenesulfonamide: This compound also features a benzoxazole ring with chloro substitutions and exhibits similar biological activities.
N-(5-Chloro-1,3-benzothiazol-2-yl)-2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetamide: This compound contains both benzoxazole and benzothiazole rings and has been studied for its antimicrobial properties.
Properties
IUPAC Name |
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O3/c1-13-17(22-25-19-12-15(23)8-11-20(19)28-22)4-3-5-18(13)24-21(26)14-6-9-16(27-2)10-7-14/h3-12H,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAONYYYHAUSZRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)OC)C3=NC4=C(O3)C=CC(=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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